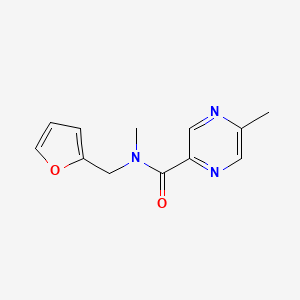
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. It has been extensively studied for its potential use in the treatment of various diseases, including malaria, leishmaniasis, and trypanosomiasis.
Mécanisme D'action
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide works by inhibiting the enzymes that are essential for the survival of protozoan parasites. It binds to the DNA of the parasites and disrupts the replication process, leading to their death. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to be highly selective for the parasites and has minimal toxicity to human cells.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, leading to their death. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments. It is highly selective for protozoan parasites and has minimal toxicity to human cells. It is also stable and can be easily synthesized in large quantities. However, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has some limitations for lab experiments. It is highly hydrophobic and can be difficult to solubilize in aqueous solutions. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. One direction is to explore its potential use in the treatment of other diseases, such as cancer and inflammatory diseases. Another direction is to optimize the synthesis process to improve the yield and purity of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. In addition, further studies are needed to understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide and to identify potential drug targets for the treatment of protozoan diseases.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be highly selective for the parasites and has minimal toxicity to human cells. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, including exploring its potential use in the treatment of other diseases and optimizing the synthesis process.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multistep reaction process. The first step involves the condensation of furfural with hydrazine hydrate to form furfural hydrazine. The furfural hydrazine is then reacted with 2,5-dimethylpyrazine-2-carboxylic acid to form N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be effective against malaria, leishmaniasis, and trypanosomiasis. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been shown to have antiviral properties and has been studied for its potential use in the treatment of HIV.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-14-11(7-13-9)12(16)15(2)8-10-4-3-5-17-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDKKXYZPYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)


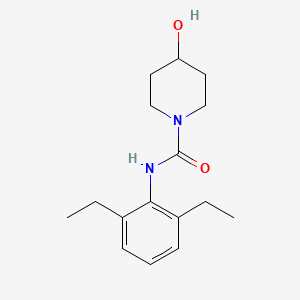
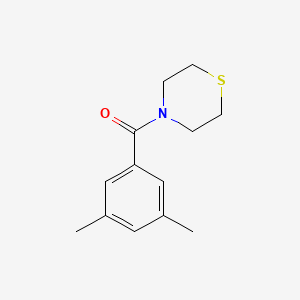

![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

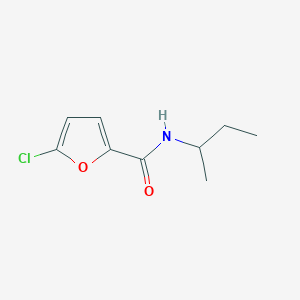
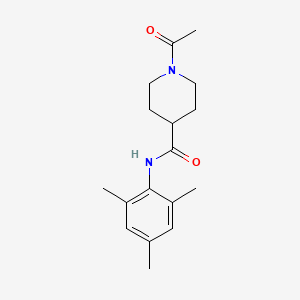
![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)
